molecular formula C10H12N2 B12882524 1-phenyl-4,5-dihydro-1H-pyrrol-3-amine

1-phenyl-4,5-dihydro-1H-pyrrol-3-amine

Katalognummer: B12882524
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: OFIMDEDHDBGLOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine is a heterocyclic compound that features a pyrrole ring with an amine group at the 3-position and a phenyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine can be synthesized through several methods. One common approach involves the condensation of an appropriate amine with a pyrrole precursor. For instance, the reaction of phenylhydrazine with a suitable ketone under acidic conditions can yield the desired compound. Another method includes the cyclization of N-phenylhydrazones with acylating agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized pyrrole derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-phenyl-4,5-dihydro-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    1-Phenyl-3-aminopyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

    1-Phenyl-2-pyrazoline: Another related compound with a pyrazoline ring.

    1-Phenyl-3-aminopyrazoline: Features a pyrazoline ring with an amine group.

Uniqueness: 1-Phenyl-4,5-dihydro-1H-pyrrol-3-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H12N2

Molekulargewicht

160.22 g/mol

IUPAC-Name

1-phenyl-2,3-dihydropyrrol-4-amine

InChI

InChI=1S/C10H12N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,8H,6-7,11H2

InChI-Schlüssel

OFIMDEDHDBGLOG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C=C1N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.